molecular formula C11H16N2O2S B2409221 6-(Cyclohexylsulfonyl)pyridin-3-amine CAS No. 72617-86-8

6-(Cyclohexylsulfonyl)pyridin-3-amine

Cat. No.: B2409221
CAS No.: 72617-86-8
M. Wt: 240.32
InChI Key: CJUBTQYBOIZFDK-UHFFFAOYSA-N
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Description

6-(Cyclohexylsulfonyl)pyridin-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a pyridine ring substituted with a cyclohexylsulfonyl group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylsulfonyl)pyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and amination reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimycobacterial Activity:
Recent studies have highlighted the compound's potential as an anti-tubercular agent. For instance, derivatives containing the cyclohexylsulfonyl moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. In a high-throughput screening, certain analogs exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 1.35 to 2.18 μM . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance biological activity while optimizing pharmacokinetic properties.

TRPV1 Antagonism:
6-(Cyclohexylsulfonyl)pyridin-3-amine has been investigated for its ability to act as a TRPV1 receptor antagonist. This receptor is known for its role in pain sensation, and compounds that inhibit TRPV1 can potentially be developed into analgesics. Studies have shown that similar compounds can effectively reduce pain responses in animal models by blocking capsaicin-induced activation of TRPV1 .

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedActivityMIC (μM)Notes
Cyclohexylsulfonyl derivativesAntitubercular1.35 - 2.18Significant activity against M. tuberculosis
TRPV1 antagonistsAnalgesicN/AEffective in reducing pain responses in models
Various derivativesCytotoxicity evaluation>66 SINon-toxic to human embryonic kidney cells

Case Study Insights:

In one notable study, a series of novel substituted pyridine derivatives were synthesized to evaluate their anti-tubercular activity. The results indicated that specific modifications could lead to compounds with improved efficacy against Mycobacterium tuberculosis, showcasing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 6-(Cyclohexylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohexylsulfonyl)pyridin-3-amine is unique due to the presence of both the cyclohexylsulfonyl group and the amine group, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields of research .

Biological Activity

6-(Cyclohexylsulfonyl)pyridin-3-amine is a compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is characterized by the following chemical structure:

IUPAC Name: this compound
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

This compound features a pyridine ring substituted with a cyclohexylsulfonyl group at the 6-position and an amino group at the 3-position, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. A study performed a high-throughput screening of various compounds and identified that derivatives with sulfonamide functionalities, such as this compound, showed promising activity against tuberculosis strains, with minimum inhibitory concentrations (MIC) around 21 µM .

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxic effects on human cancer cell lines, suggesting that this compound may possess similar properties .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The sulfonamide group can act as an electrophile, interacting with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
  • Cellular Uptake: The cyclohexyl group may enhance the lipophilicity of the compound, facilitating better membrane permeability and cellular uptake.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Mycobacterial Inhibition: A recent study examined various derivatives of pyridine-based compounds for their ability to inhibit Mycobacterium tuberculosis. The findings suggested that modifications to the sulfonamide group significantly impacted antimicrobial potency .
  • Cytotoxicity Assessment: Another investigation evaluated the cytotoxic effects of related compounds in mouse neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

CompoundStructureMIC (µM)Activity Type
This compoundStructure21Antimicrobial
Compound AStructure15Anticancer
Compound BStructure30Antimicrobial

Properties

IUPAC Name

6-cyclohexylsulfonylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h6-8,10H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUBTQYBOIZFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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